Benzoyl-dl-methionine

描述

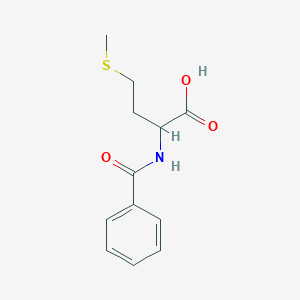

Benzoyl-dl-methionine is a chemical compound with the molecular formula C₁₂H₁₅NO₃S. It is a derivative of methionine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the amino acid structure. This compound is used in various research and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Benzoyl-dl-methionine can be synthesized through the benzoylation of dl-methionine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or pyridine to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the benzoyl derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the methionine moiety, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding amine or thiol derivatives under appropriate conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Benzoyl-dl-methionine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in protein synthesis and metabolism.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

作用机制

The mechanism of action of benzoyl-dl-methionine involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. The benzoyl group can also modulate the reactivity and stability of the methionine residue, affecting its biochemical properties .

相似化合物的比较

Methionine: The parent amino acid, essential for protein synthesis.

N-acetylmethionine: Another derivative of methionine with an acetyl group instead of a benzoyl group.

Methionine sulfoxide: An oxidized form of methionine.

Uniqueness: Benzoyl-dl-methionine is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties.

生物活性

Benzoyl-dl-methionine (Bz-Met) is a compound that has garnered attention for its potential biological activities. This article explores the various biological effects, mechanisms of action, and relevant research findings associated with Bz-Met.

Overview of this compound

This compound is a derivative of the amino acid methionine, where a benzoyl group is attached to the sulfur atom of methionine. This modification can influence its biological properties, making it an interesting subject for research in pharmacology and biochemistry.

Biological Activities

Bz-Met has been studied for several biological activities, including:

- Antioxidant Properties : Bz-Met exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and reduce lipid peroxidation, thereby contributing to cellular protection against damage .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. Studies suggest that Bz-Met may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

- Hepatoprotective Activity : Bz-Met has demonstrated protective effects on liver cells against toxic substances. It appears to enhance detoxification processes and reduce hepatocyte apoptosis, indicating its potential use in liver-related disorders .

The mechanisms through which Bz-Met exerts its biological effects include:

- Modulation of Enzyme Activity : Bz-Met influences various enzymatic pathways, particularly those related to detoxification and metabolism. For instance, it has been shown to enhance the activity of glutathione S-transferase, an important enzyme in detoxifying harmful compounds .

- Gene Expression Regulation : Research indicates that Bz-Met may affect the expression of genes involved in antioxidant defense and inflammation. It can upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of Bz-Met:

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of Bz-Met using various assays, including DPPH radical scavenging and ABTS assay. Results indicated that Bz-Met significantly reduced oxidative stress markers in vitro .

- Anti-inflammatory Study : In a model of induced inflammation, administration of Bz-Met resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions .

- Hepatoprotective Effects : In an animal model exposed to hepatotoxic agents, treatment with Bz-Met led to a significant reduction in liver enzyme levels (ALT and AST), indicating protection against liver damage .

Table 1: Summary of Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzoyl-DL-methionine in laboratory settings?

this compound requires strict adherence to safety measures due to its potential decomposition into harmful gases (e.g., sulfur oxides, nitrogen oxides) and undefined toxicological profiles. Key protocols include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of particulates.

- Storage: Keep in a cool, dry, well-ventilated area, away from incompatible substances. Long-term storage is discouraged due to degradation risks .

- Disposal: Follow hazardous waste regulations; avoid environmental release via drains or soil .

Q. How can researchers characterize the physicochemical properties of this compound?

While limited data exists in public sources, systematic characterization should include:

- Melting Point : Differential scanning calorimetry (DSC) to determine thermal stability.

- Solubility : Phase solubility analysis in polar (e.g., water, DMSO) and non-polar solvents (e.g., toluene).

- Spectroscopic Profiling : FT-IR for functional group identification and NMR for structural confirmation.

- Purity Assessment : HPLC or LC-MS to quantify impurities .

Q. What solvents are compatible with this compound for experimental use?

Solvent selection depends on the application:

- Polar aprotic solvents (e.g., DMF, DMSO) for peptide synthesis due to high solubility.

- Avoid reactive solvents (e.g., acetone) that may induce decomposition.

- Pre-screen using micro-scale solubility tests under controlled temperatures .

Advanced Research Questions

Q. How can analytical techniques address quantification challenges for this compound in biological matrices?

Advanced methods include:

- LC-MS/MS : Optimize ionization parameters (e.g., ESI+) with internal standards (e.g., isotopically labeled methionine derivatives) to enhance sensitivity.

- Derivatization : Use dansyl chloride or other fluorogenic agents for UV/fluorescence detection in HPLC.

- Matrix Effects : Validate methods using spike-recovery experiments in plasma or tissue homogenates .

Q. What experimental designs mitigate interference from decomposition products in this compound-based reactions?

Strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation.

- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect early decomposition (e.g., CO₂ release).

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer systems .

Q. How to optimize this compound’s stability under varying storage conditions?

Design accelerated stability studies:

- Temperature/Humidity Stress : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products.

- Packaging : Compare stability in amber glass vs. polymer containers to evaluate moisture permeability effects .

Q. How to resolve contradictions in yield data during solid-phase peptide synthesis using this compound?

Potential solutions:

- Coupling Efficiency : Test alternative activating agents (e.g., HATU vs. DCC) and monitor via Kaiser test.

- Side Reactions : Use orthogonal protecting groups (e.g., Fmoc for amine protection) to minimize racemization.

- Post-Synthesis Analysis : Employ MALDI-TOF MS to verify peptide integrity and quantify truncation products .

Q. What methodologies validate the role of this compound in modulating enzymatic activity?

- Kinetic Assays : Measure enzyme inhibition constants (Ki) using Michaelis-Menten plots with varying substrate concentrations.

- Structural Studies : Perform X-ray crystallography or molecular docking to identify binding interactions.

- Metabolic Profiling : Track methionine metabolism in cell cultures via ¹³C-isotope labeling and GC-MS .

Notes

- Avoid referencing commercial sources (e.g., BenchChem) per guidelines.

- Data gaps (e.g., exact melting points) highlight areas for original research contributions.

- Methodological rigor should include validation via triplicate experiments and statistical analysis (e.g., ANOVA for comparative studies).

属性

IUPAC Name |

2-benzamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJEXUPZWQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304217 | |

| Record name | Benzoyl-dl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-38-2, 10290-61-6 | |

| Record name | 4703-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl-dl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。